4-Ethoxy-7-methoxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

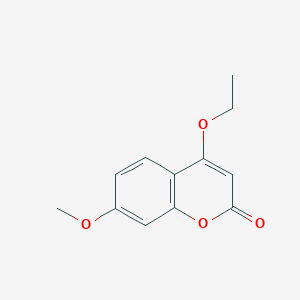

4-Ethoxy-7-methoxycoumarin, also known as 7-Ethoxy-4-methylcoumarin , is a derivative of coumarin . It has a molecular formula of C12H12O4 and a molecular weight of 220.22 .

Synthesis Analysis

The synthesis of 4-Ethoxy-7-methoxycoumarin and its derivatives has been a subject of interest in many research groups . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to determine optimal synthesis conditions .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-7-methoxycoumarin consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 4-Ethoxy-7-methoxycoumarin are influenced by various factors. For instance, the Pechmann coumarin synthesis method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Physical And Chemical Properties Analysis

4-Ethoxy-7-methoxycoumarin has a molecular weight of 204.2219 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Fluorescent Probes and Sensors

4-Ethoxy-7-methoxycoumarin is commonly used as a fluorophore due to its desirable photophysical properties. Its large π-π conjugated system with electron-rich and charge transfer properties makes it an excellent choice for designing fluorescent probes and sensors. Researchers utilize its fluorescence to detect biological activities, such as enzyme reactions and cellular processes .

Cytochrome P450 (CYP) Enzyme Assays

Traditionally, coumarin substrates have been employed to measure the oxidative activities of cytochrome P450 (CYP) enzymes. Specifically, profluorescent coumarins are highly sensitive, although they generally lack selectivity for individual CYP forms. Recent advancements, aided by molecular modeling, have led to the development of new coumarin-based substrates with improved selectivity for measuring CYP and conjugating enzyme activities .

Metabolism Studies

Researchers use 4-Ethoxy-7-methoxycoumarin in metabolism studies to investigate how xenobiotics (foreign substances) are transformed within living organisms. By assessing its metabolism, scientists gain insights into detoxification processes, drug interactions, and potential toxicity. This compound serves as a valuable tool for understanding metabolic pathways .

Cell-Penetrating Peptides

In the field of peptide research, 4-Ethoxy-7-methoxycoumarin has been utilized in the preparation of cell-penetrating peptides . These peptides are designed to efficiently enter cells and deliver cargo (such as drugs or imaging agents). The fluorescent label provided by this coumarin derivative aids in tracking and studying peptide uptake and intracellular distribution .

Cosmetics Analysis

Due to concerns about liver and kidney toxicity, researchers have developed an HPLC method for determining coumarins in cosmetics. Among the coumarins studied, 4-Ethoxy-7-methoxycoumarin is included. This analysis helps ensure the safety of cosmetic products by assessing the presence and levels of potentially harmful compounds .

Chemical Structure Investigations

Beyond its applications in biological research, 4-Ethoxy-7-methoxycoumarin is also studied for its chemical structure . Researchers explore its properties, reactivity, and interactions, contributing to our understanding of organic chemistry and molecular behavior .

Mécanisme D'action

Target of Action

The primary targets of 4-Ethoxy-7-methoxycoumarin are mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

4-Ethoxy-7-methoxycoumarin interacts with its targets, the cytochromes P450, by serving as a substrate for these enzymes . The interaction results in the O-deethylation of 4-Ethoxy-7-methoxycoumarin, representing the activity of these cytochromes .

Biochemical Pathways

The interaction of 4-Ethoxy-7-methoxycoumarin with cytochromes P450 affects the metabolic pathways involving these enzymes. The O-deethylation of 4-Ethoxy-7-methoxycoumarin by these enzymes can lead to changes in the downstream effects of these pathways .

Pharmacokinetics

Given its interaction with cytochromes p450, it is likely that these enzymes play a role in its metabolism .

Result of Action

The molecular and cellular effects of 4-Ethoxy-7-methoxycoumarin’s action are primarily related to its role as a substrate for cytochromes P450. By undergoing O-deethylation, it can influence the activity of these enzymes and potentially affect the metabolism of other compounds .

Safety and Hazards

Propriétés

IUPAC Name |

4-ethoxy-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-10-7-12(13)16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYREIQSILTYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

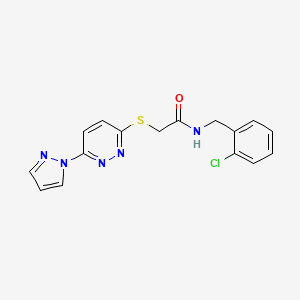

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)

![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)

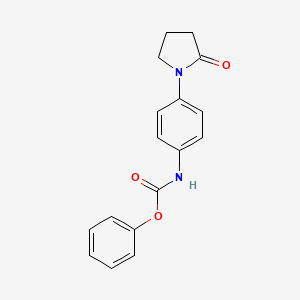

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)

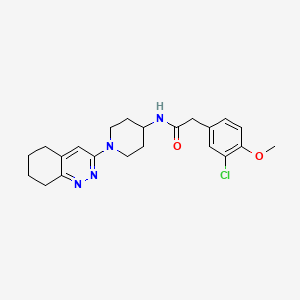

![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)

![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)